An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate
An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(2-bromophenyl)acetate (CAS No. 2178-24-7), a key chemical intermediate. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, its anticipated reactivity, and essential safety information.
Core Properties and Data
Ethyl 2-(2-bromophenyl)acetate is an aromatic ester characterized by a bromo-substituted phenyl ring attached to an ethyl acetate moiety at the ortho position. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-bromophenylacetyl group in the development of more complex molecules, including pharmaceutical agents. Its physical state can be a colorless to yellow liquid or a low-melting solid.[1]
Physicochemical and Identification Data
A summary of the key quantitative data for Ethyl 2-(2-bromophenyl)acetate is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2178-24-7 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.1 g/mol | [2] |
| IUPAC Name | ethyl 2-(2-bromophenyl)acetate | [2] |
| Physical Form | Colorless or White to Yellow Solid or Liquid | [1] |
| Melting Point | 35°C to 38°C | [2] |
| Boiling Point | 280.9°C at 760 mmHg | [3][4] |
| Note: A boiling point of 89.0°C is also reported, likely at reduced pressure. | ||
| Density | 1.389 g/cm³ | [3] |
| Flash Point | 110°C - 123.7°C | [3][4] |
| Solubility | Data not available; expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with low solubility in water. | |
| Refractive Index | Data not available. |
Synthesis of Ethyl 2-(2-bromophenyl)acetate
The most common method for synthesizing Ethyl 2-(2-bromophenyl)acetate is through the Fischer esterification of 2-(2-bromophenyl)acetic acid. A detailed protocol using thionyl chloride as a catalyst is provided below.
Experimental Protocol: Esterification of 2-(2-bromophenyl)acetic acid
This protocol describes the conversion of the parent carboxylic acid to its corresponding ethyl ester.
Materials:
-
2-(2-bromophenyl)acetic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Basic alumina
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid (e.g., 3.0 g, 13.8 mmol) in absolute ethanol (10 mL).[5]
-
Cooling: Cool the solution to 0°C using an ice bath.[5]
-
Reagent Addition: While stirring, slowly add thionyl chloride (e.g., 1.6 mL, 22 mmol) dropwise to the cooled solution.[5]
-
Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 50°C. Maintain this temperature and allow the reaction to proceed overnight with continuous stirring.[5]
-
Workup & Solvent Removal: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.[5]
-
Purification: Dissolve the resulting residue in ethyl acetate. Pass the solution through a short column of basic alumina (approx. 6 g) to remove acidic impurities.[5]
-
Final Product: Collect the filtrate and evaporate the ethyl acetate under reduced pressure to yield the final product, Ethyl 2-(2-bromophenyl)acetate. An expected yield is approximately 89% (e.g., 3.5 g).[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-(2-bromophenyl)acetate.
Spectroscopic Characterization
While experimental spectroscopic data for Ethyl 2-(2-bromophenyl)acetate is not widely available in public databases, the following provides predicted NMR data based on its chemical structure and standard chemical shift principles.
-
¹H NMR (Predicted):
-
~ 7.6 ppm (d, 1H): Aromatic proton ortho to the bromine atom.
-
~ 7.1-7.4 ppm (m, 3H): Remaining three aromatic protons.
-
~ 4.1 ppm (q, 2H): Methylene protons (-O-CH₂-) of the ethyl group.
-
~ 3.8 ppm (s, 2H): Methylene protons (-CH₂-Ar) of the acetate group.
-
~ 1.2 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
-
-
¹³C NMR (Predicted):
-
~ 170 ppm: Carbonyl carbon of the ester (C=O).
-
~ 134 ppm: Aromatic carbon attached to the acetate group (C-CH₂).
-
~ 133 ppm: Aromatic carbon attached to bromine (C-Br).
-
~ 127-132 ppm: Remaining four aromatic carbons (CH).
-
~ 61 ppm: Methylene carbon of the ethyl group (-O-CH₂-).
-
~ 40 ppm: Methylene carbon of the acetate group (-CH₂-Ar).
-
~ 14 ppm: Methyl carbon of the ethyl group (-CH₃).
-
-
Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem and SpectraBase.[6][7] Key absorptions are expected around:
-
~ 1735 cm⁻¹: Strong C=O stretch of the ester.
-
~ 3000-2850 cm⁻¹: C-H stretches of the alkyl groups.
-
~ 1600, 1470 cm⁻¹: C=C stretches of the aromatic ring.
-
~ 1200 cm⁻¹: C-O stretch of the ester.
-
Reactivity and Applications
Ethyl 2-(2-bromophenyl)acetate is a bifunctional molecule with several reactive sites, making it a versatile intermediate.
-
Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the parent 2-(2-bromophenyl)acetic acid. It can also be converted to amides via aminolysis or undergo transesterification.
-
Methylene Group: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be deprotonated with a suitable base to form an enolate, allowing for alkylation or condensation reactions.
-
Aryl Bromide: The bromine atom on the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the elaboration of the aromatic core, making it highly valuable in medicinal chemistry for building diverse molecular scaffolds.
Safety and Handling
Ethyl 2-(2-bromophenyl)acetate is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][6][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 2-bromophenylacetate, 98% | Fisher Scientific [fishersci.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl (2-bromophenyl)acetate | 2178-24-7 [sigmaaldrich.com]
